beta-Amyloid (33-40)
Description
Structure
2D Structure
Properties
Molecular Weight |
730.9 |
|---|---|
sequence |
GLMVGGVV |
Origin of Product |
United States |
Biogenesis and Metabolism of Beta Amyloid 33 40 Precursors
Proteolytic Cleavage of Amyloid Precursor Protein and Fragment Generation
The fate of APP is determined by which of two primary proteolytic pathways it enters: the non-amyloidogenic pathway or the amyloidogenic pathway. biolegend.com These pathways involve a series of enzymatic cleavages by secretases that ultimately determine whether Aβ peptides are produced.
The amyloidogenic pathway, which leads to the generation of Aβ peptides, begins with the cleavage of APP by β-secretase. frontiersin.orgcell-stress.com This initial cut releases a large soluble ectodomain, sAPPβ, and leaves a 99-amino acid C-terminal fragment (C99) anchored in the membrane. cell-stress.comoup.com The C99 fragment is then a substrate for the γ-secretase complex, which performs an intramembrane cleavage to generate Aβ peptides of varying lengths, including Aβ40 and Aβ42, and the APP intracellular domain (AICD). frontiersin.orgcell-stress.com
Conversely, the non-amyloidogenic pathway prevents the formation of Aβ. frontiersin.org In this pathway, APP is first cleaved by α-secretase within the Aβ domain. frontiersin.orgbiologists.com This cleavage produces a soluble ectodomain, sAPPα, and a C-terminal fragment of 83 amino acids (C83). frontiersin.orgcell-stress.com Subsequent cleavage of C83 by γ-secretase generates the non-toxic p3 peptide and the AICD. frontiersin.orgbiolegend.com
| Pathway | Initial Enzyme | APP C-Terminal Fragment | Final Products | Aβ Generation |
| Amyloidogenic | β-secretase | C99 | Aβ, AICD, sAPPβ | Yes |
| Non-amyloidogenic | α-secretase | C83 | p3, AICD, sAPPα | No |
Beta-Secretase Activity and Specificity
The primary β-secretase involved in APP processing is a transmembrane aspartyl protease known as BACE1 (β-site APP-cleaving enzyme). cell-stress.com BACE1 cleaves APP at the N-terminus of the Aβ sequence, a critical first step for the generation of all Aβ peptides. biologists.com The expression and activity of BACE1 are key determinants of the rate of Aβ production. For instance, in primary neurons, which have higher levels of BACE1, a significant portion of APP and its homolog APLP2 are cleaved by β-secretase. plos.org Research has shown that ceramide, a lipid messenger, can increase the biogenesis of Aβ by affecting the β-cleavage of APP. researchgate.net
Gamma-Secretase Complex and Cleavage Site Heterogeneity
The γ-secretase complex is a multi-protein assembly responsible for the final intramembrane cleavage of the C99 fragment. cell-stress.com This complex is composed of four core components: presenilin (which contains the catalytic site), nicastrin, Aph-1, and Pen-2. pnas.org
A key feature of γ-secretase is its cleavage site heterogeneity. It does not cleave C99 at a single site but rather at multiple positions within the transmembrane domain. cell-stress.com This imprecise cleavage results in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.com The process involves an initial cleavage at the ε-site, which releases the AICD, followed by a series of trimming cleavages at ζ- and γ-sites that generate the different Aβ species. cell-stress.com The two major isoforms produced are Aβ40, which is the most abundant, and Aβ42, which is more prone to aggregation. frontiersin.orgcell-stress.com
Role of Alpha-Secretase in Non-Amyloidogenic Processing
Alpha-secretase cleaves APP within the Aβ domain, specifically between residues Lys16 and Leu17. biologists.com This cleavage event is central to the non-amyloidogenic pathway because it cuts within the sequence that would otherwise form the Aβ peptide, thereby precluding its generation. biologists.com Several members of the ADAM (a disintegrin and metalloproteinase) family of proteases have been shown to exhibit α-secretase activity, with ADAM10 being a primary candidate for the constitutive α-secretase cleavage of APP. plos.org This pathway is considered the major secretory route for APP processing and is generally non-pathogenic. biolegend.com
Intracellular Trafficking and Compartmentalization of Amyloid Precursor Protein Processing
The processing of APP is a highly compartmentalized process that occurs in different subcellular locations. APP is synthesized in the endoplasmic reticulum and then traffics through the Golgi apparatus, where it undergoes post-translational modifications. mdpi.com From the trans-Golgi network (TGN), APP can be transported to the cell surface.
The amyloidogenic processing of APP, initiated by β-secretase, preferentially occurs in acidic intracellular compartments such as endosomes. researchgate.net APP at the cell surface can be reinternalized into endosomes, where the acidic environment is optimal for BACE1 activity. researchgate.net In contrast, the non-amyloidogenic cleavage by α-secretase is thought to occur predominantly at the plasma membrane. researchgate.net The regulation of APP trafficking between these compartments is therefore a critical factor in determining the balance between amyloidogenic and non-amyloidogenic processing.
Influence of Genetic Variants and Mutations on Fragment Production
Genetic factors, particularly mutations in the genes encoding APP and the components of the γ-secretase complex (presenilins), have a profound impact on the production of Aβ fragments. biologists.com Many familial forms of Alzheimer's disease are caused by mutations in the APP, PSEN1, or PSEN2 genes. researchgate.net
| Gene | Protein | Function | Effect of Mutations |
| APP | Amyloid Precursor Protein | Precursor to Aβ peptides | Can increase total Aβ or the Aβ42/Aβ40 ratio |
| PSEN1 | Presenilin 1 | Catalytic subunit of γ-secretase | Often increases the Aβ42/Aβ40 ratio |
| PSEN2 | Presenilin 2 | Catalytic subunit of γ-secretase | Often increases the Aβ42/Aβ40 ratio |
Conformational Dynamics and Aggregation Propensities of Beta Amyloid 33 40
Monomeric States and Oligomerization Pathways of Beta-Amyloid (33-40)
In solution, monomeric forms of full-length beta-amyloid peptides like Aβ(1-40) and Aβ(1-42) are considered intrinsically disordered, lacking a stable three-dimensional structure and instead existing as a dynamic ensemble of conformations, often described as a random coil. nih.govnih.gov The transition from this soluble monomeric state to aggregated forms is a key pathological event. This process begins with the formation of small, soluble oligomers, such as dimers and trimers, which are widely considered to be the most neurotoxic species. nih.gov
The oligomerization process is understood to be a nucleation-dependent polymerization. Monomers first self-associate to form an unstable nucleus or "seed". This is the slowest, rate-limiting step in the aggregation cascade. Once a stable nucleus is formed, further monomer addition occurs rapidly, leading to the growth of larger oligomers and protofibrils. biomolther.orgfrontiersin.org
The Aβ(33-40) fragment, being a highly hydrophobic portion of the C-terminus, plays a significant role in these early aggregation events. The hydrophobic nature of this segment is a primary driver for the initial self-association of monomers, facilitating the hydrophobic collapse that initiates oligomer formation. nih.govacs.org While the full-length Aβ peptides oligomerize through distinct pathways—with Aβ(1-40) favoring a monomer-dimer-trimer-tetramer equilibrium and Aβ(1-42) showing a propensity to form pentamer/hexamer units—the underlying hydrophobic interactions involving the C-terminal region are fundamental to both. pnas.org The behavior of the isolated Aβ(33-40) fragment is therefore reflective of the properties that make the C-terminus of the full peptide so prone to aggregation.
| Aggregation Stage | Description | Role of C-Terminal (33-40) Region |
| Monomer | Intrinsically disordered, soluble state. nih.govnih.gov | The hydrophobic character of this region contributes to the low solubility and high aggregation propensity of the entire peptide. |
| Oligomerization (Nucleation) | Self-association of monomers into small, soluble, metastable oligomers (dimers, trimers, etc.). nih.govpnas.org | Hydrophobic interactions driven by the C-terminal segment are critical for initiating monomer-monomer contact and stabilization of the oligomeric nucleus. acs.org |
| Elongation | Rapid addition of monomers to the nucleus, forming larger oligomers and protofibrils. biomolther.orgfrontiersin.org | This region forms part of the core structure that monomers adopt upon adding to a growing aggregate. |
Structural Polymorphism of Beta-Amyloid (33-40) Aggregates
A defining characteristic of amyloid aggregates is their structural polymorphism, meaning they can form a variety of structurally distinct fibril types from the same peptide sequence. portlandpress.comjyi.org These polymorphs can differ in their morphology (e.g., twisted versus striated ribbons), the number of protofilaments they contain, and their underlying molecular structure. pnas.orgpnas.org This polymorphism is significant as different fibril strains can exhibit varying levels of toxicity and seeding potency.
Beta-Sheet Formation and Fibril Architecture
The universal architectural feature of amyloid fibrils is the cross-β structure. In this arrangement, individual peptide molecules adopt a β-strand conformation, and these strands are organized perpendicular to the long axis of the fibril. pnas.orgpnas.org The strands are linked by hydrogen bonds to form extensive β-sheets that run the entire length of the fibril, creating a highly stable, ordered core. portlandpress.com
Solid-state NMR studies on fibrils formed from full-length Aβ(1-40) have consistently identified the C-terminal region of approximately residues 30-40 as a primary segment that forms a β-strand. pnas.orgschroderlab.orgnih.gov This makes the Aβ(33-40) sequence a core component of the fibril's β-sheet architecture. In these fibril structures, the β-sheets formed by the C-terminal region are parallel and in-register, meaning that identical residues from adjacent peptide molecules align with one another along the fibril axis. pnas.orgpnas.org This arrangement allows for the tight packing of side chains, particularly the hydrophobic residues prevalent in the 33-40 segment (Leu, Met, Val), which further stabilizes the fibril structure.
Protofilament Assembly and Mature Fibril Structures
The assembly of amyloid fibrils is a hierarchical process. pnas.org The fundamental building block, often called a cross-β unit, is formed by the intramolecular folding of the peptide. In Aβ(1-40) models, this unit consists of a double-layered structure where the β-sheet from the central region (e.g., residues 12-24) packs against the β-sheet from the C-terminal region (residues 30-40). pnas.org The Aβ(33-40) sequence is therefore central to this elemental structure.
| Structural Level | Description | Involvement of Aβ(33-40) Region |
| β-Strand | An extended conformation of the peptide backbone. | Residues ~30-40, including the 33-40 segment, adopt a β-strand conformation. pnas.orgschroderlab.org |
| Cross-β Sheet | A sheet formed by intermolecular hydrogen bonding between parallel, in-register β-strands. pnas.org | The Aβ(33-40) sequence is a core component of the C-terminal β-sheet. |
| Protofilament | A filamentous assembly of stacked cross-β units. nih.gov | The C-terminal β-sheet containing Aβ(33-40) is a key structural element of the cross-β unit that forms the protofilament. pnas.org |
| Mature Fibril | A twisted assembly of multiple protofilaments. pnas.orgnih.gov | The surface properties of the protofilament, influenced by the 33-40 region, mediate inter-protofilament interactions. |
Seeding Phenomena and Propagation of Beta-Amyloid (33-40) Aggregates
Amyloid formation can be dramatically accelerated by the presence of pre-existing aggregated structures, a process known as seeding. frontiersin.org A "seed," which can be a small oligomer or a fragment of a larger fibril, acts as a template, bypassing the slow primary nucleation phase and promoting the rapid recruitment of soluble monomers. pnas.orgfrontiersin.org This prion-like mechanism is thought to be central to the propagation and spread of amyloid pathology throughout the brain. frontiersin.orgbiorxiv.org
The structure of the seed is critical, as it tends to propagate its specific conformation to the newly formed fibrils. pnas.org Experiments using seeds derived from the brain tissue of Alzheimer's disease patients to grow synthetic Aβ fibrils have shown that the resulting fibril structure mimics that found in the brain, which can be distinct from fibrils grown without a seed. pnas.org
While studies have not focused on seeding by the isolated Aβ(33-40) fragment, its role is implicit. Since the 33-40 region forms a critical part of the stable, β-sheet-rich core of the fibril, its conformation within a seed is fundamental to the templating process. jyi.orgpnas.org Soluble, aggregation-competent species have been shown to possess high seeding activity. frontiersin.org Furthermore, intracellular Aβ aggregates, formed after cellular uptake and concentration, have been demonstrated to be capable of seeding extracellular amyloid formation. pnas.org The high aggregation propensity of the C-terminal region, including residues 33-40, is essential for the formation of these initial seed-competent structures.
Environmental Factors Influencing Beta-Amyloid (33-40) Aggregation Kinetics
Membrane Interactions and Lipid Raft Association
The aggregation of beta-amyloid is not solely a solution-based process but is significantly influenced by interactions with cellular components, particularly lipid membranes. ox.ac.uk Cell membranes can act as catalytic surfaces, concentrating Aβ peptides and promoting the conformational changes necessary for aggregation. mdpi.com The highly hydrophobic C-terminal region of Aβ, which includes the 33-40 segment, is the primary driver of these membrane interactions. ox.ac.uk
Studies show that upon contact with a lipid bilayer, Aβ can change from a disordered state to one enriched in β-sheet structure. mdpi.comfrontiersin.org This process is particularly pronounced at specific membrane microdomains known as lipid rafts. These are small, dynamic platforms enriched in cholesterol, sphingolipids (like sphingomyelin), and gangliosides (like GM1). nih.govnih.gov
Key findings on membrane interactions include:
Catalytic Surface: Lipid rafts serve as platforms that concentrate Aβ, effectively increasing its local concentration and facilitating oligomerization. mdpi.comnih.gov
Conformational Change: The interaction with lipids, particularly in rafts, induces a conformational shift in Aβ towards a more aggregation-prone, β-sheet-rich structure. mdpi.comfrontiersin.org
Role of Cholesterol: Cholesterol is a critical component of lipid rafts and has been shown to interact with Aβ. An optimal cholesterol concentration in the membrane (around 35%) can significantly increase Aβ binding and aggregation. mdpi.com Cholesterol is thought to interact with the hydrophobic regions of Aβ, drawing the peptide into the bilayer and enhancing aggregation. mdpi.com
Specific Lipid Interactions: Sphingomyelin and ganglioside GM1, both enriched in lipid rafts, have been shown to bind Aβ and initiate or facilitate the aggregation process. mdpi.comnih.gov
Metal Ion Influence on Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. While the full-length Aβ peptides, particularly Aβ(1-40) and Aβ(1-42), are primary components of amyloid plaques, shorter fragments can also play significant roles in the aggregation process. The influence of metal ions on this process is a critical area of research, as dysregulation of metal homeostasis has been observed in the brains of Alzheimer's patients. nih.gov
Metal ions can significantly modulate the aggregation of Aβ peptides, including the C-terminal fragment Aβ(33-40). researchgate.net The interaction with metal ions can alter the conformational state of the peptide, promoting or inhibiting aggregation and influencing the morphology of the resulting aggregates. nih.gov Experimental evidence indicates that both essential biometals and heavy metals can increase Aβ aggregation. researchgate.net
Key metal ions implicated in Aβ aggregation include zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). mdpi.com These ions have been found in elevated concentrations within amyloid plaques. nih.gov The binding of these metal ions to Aβ peptides can induce conformational changes that facilitate aggregation. mdpi.com For instance, the binding of zinc to Aβ(1-40) has been shown to expose hydrophobic surfaces, which in turn enhances hydrophobic interactions and promotes the aggregation of the protein. mdpi.com While the primary binding sites for these metals are often located in the N-terminal region of the full-length Aβ peptide, the influence of these ions can extend to the behavior of C-terminal fragments. nih.govacs.org
The effect of metal ions on Aβ aggregation can be concentration-dependent. At certain concentrations, metal ions like Cu(II) and Zn(II) can accelerate aggregation by shortening or eliminating the lag phase associated with fibril formation. nih.govacs.org However, at different metal-to-peptide ratios, the outcome can vary, sometimes leading to the formation of amorphous aggregates instead of structured fibrils. acs.org This suggests that the stoichiometry of metal-peptide interactions is a crucial determinant of the aggregation pathway.
The following table summarizes the observed effects of various metal ions on the aggregation of amyloid-beta peptides, providing a general framework for understanding their potential influence on fragments like Aβ(33-40).
| Metal Ion | General Effect on Aβ Aggregation | References |
| Zinc (Zn²⁺) | Accelerates aggregation, can induce formation of non-fibrillar oligomers. | nih.govmdpi.com |
| Copper (Cu²⁺) | Accelerates aggregation, can be modulated by metal:peptide ratio. | nih.govacs.org |
| Iron (Fe³⁺) | Induces Aβ aggregation. | mdpi.com |
| Aluminum (Al³⁺) | Induces Aβ aggregation. | mdpi.com |
| Mercury (Hg²⁺) | Stimulates the formation of beta-amyloid protein. | researchgate.netmdpi.com |
| Cadmium (Cd²⁺) | Increases Aβ aggregation. | researchgate.netmdpi.com |
| Lead (Pb²⁺) | Induces Aβ aggregation. | mdpi.com |
pH and Ionic Strength Effects
The aggregation behavior of amyloid-beta peptides, including the (33-40) fragment, is highly sensitive to the physicochemical properties of the surrounding environment, particularly pH and ionic strength. nih.gov These factors can influence the charge state of the peptide's amino acid residues, thereby altering electrostatic interactions that are critical for conformational dynamics and intermolecular association.
pH Effects:
Studies on full-length Aβ peptides have shown that aggregation is most rapid in the pH range of 4.0 to 5.7. pnas.org This pH range is relevant to cellular compartments like endosomes, where Aβ can be generated. pnas.org While specific data for the Aβ(33-40) fragment is less abundant, the general principle that pH modulates electrostatic interactions and thereby aggregation holds true. The Aβ(33-40) sequence, Gly-Gly-Val-Val-Ile-Ala-Thr-Val, contains no ionizable side chains, however, the terminal amino and carboxyl groups are affected by pH changes, which can influence its aggregation.
Ionic Strength Effects:
The ionic strength of the solution also plays a crucial role in the aggregation of Aβ peptides. bmbreports.org An increase in ionic strength, typically achieved by adding salts like sodium chloride (NaCl), can accelerate aggregation. bmbreports.orgplos.org This effect is attributed to the shielding of electrostatic charges on the peptide by the salt ions. bmbreports.org This shielding reduces the repulsive forces between charged residues, thereby lowering the energy barrier for aggregation and increasing the rate of nucleation. bmbreports.org
Experimental studies on Aβ(1-40) and Aβ(1-42) have demonstrated that increasing ionic strength at an acidic pH leads to the formation of dense fibrillar aggregates. plos.org At neutral pH and low ionic strength, the formation of oligomers and some short fibrils is observed. plos.org The morphology of the resulting aggregates can also be influenced by ionic strength, with high ionic strength promoting the formation of bundled or stacked fibrils.
The following table summarizes the general effects of pH and ionic strength on the aggregation of amyloid-beta peptides.
| Environmental Factor | Condition | General Effect on Aβ Aggregation | References |
| pH | Lowering pH (acidic conditions) | Promotes aggregation by reducing electrostatic repulsion. | bmbreports.orgpnas.org |
| Increasing pH (alkaline conditions) | Can inhibit or alter aggregation by changing charge states. | pnas.org | |
| Ionic Strength | Increasing ionic strength | Accelerates aggregation by shielding electrostatic charges. | bmbreports.orgplos.org |
| Low ionic strength | Slower aggregation, may favor oligomer formation. | plos.org |
Cellular Interactions and Trafficking of Beta Amyloid 33 40
Mechanisms of Cellular Uptake of Beta-Amyloid (33-40)
The entry of Aβ peptides into cells is a critical step that precedes intracellular accumulation and toxicity. This process can occur through several distinct mechanisms, including receptor-mediated endocytosis and passive diffusion pathways.
Receptor-Mediated Endocytosis Mechanisms
Receptor-mediated endocytosis is a primary mechanism for the cellular internalization of various Aβ species. mdpi.combiorxiv.orgmdpi.com This selective process involves the binding of Aβ to specific cell surface receptors, which then triggers the formation of vesicles to transport the peptide into the cell. mdpi.com Neurons, microglia, and astrocytes all utilize receptor-mediated endocytosis to internalize Aβ. mdpi.com
Several receptor families have been implicated in the uptake of Aβ peptides, including the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), Scavenger Receptors (SRs), and the Receptor for Advanced Glycation End products (RAGE). frontiersin.orgnih.gov LRP1, in particular, is considered a major receptor for Aβ uptake in various brain cells, including neurons, where it mediates endocytosis and subsequent degradation. mdpi.comnih.gov LRP1 can bind to Aβ directly or indirectly through ligands like apolipoprotein E (ApoE). nih.govpnas.orgpnas.org Studies have shown that the specific uptake of Aβ(1-40) and Aβ(1-42) suggests a receptor-mediated process rather than non-specific bulk uptake. pnas.orgpnas.org
The endocytosis of Aβ is an energy-dependent process that relies on ATP. biorxiv.org Following binding, the receptor-Aβ complex is internalized in vesicles, a process that often involves the protein dynamin. biorxiv.orgresearchgate.net For Aβ(1-40), this internalization is predominantly mediated by a clathrin-dependent pathway. biorxiv.org
Table 1: Key Receptors Involved in Beta-Amyloid Uptake
| Receptor/Receptor Family | Function in Aβ Uptake | Associated Cell Types |
| LRP1 (Low-Density Lipoprotein Receptor-related Protein 1) | Major receptor for Aβ endocytosis, binding directly or via ligands like ApoE. mdpi.comnih.govpnas.orgpnas.org | Neurons, Glial Cells, Vascular Cells. frontiersin.orgnih.gov |
| Scavenger Receptors (e.g., SR-A, CD36) | Mediate the endocytosis of oligomeric and fibrillar Aβ. frontiersin.org | Microglia, Endothelial Cells. frontiersin.orgjci.org |
| RAGE (Receptor for Advanced Glycation End products) | Regulates Aβ endocytosis and transport. frontiersin.orgjci.org | Endothelial Cells, Glial Cells, Neurons. frontiersin.org |
| Apolipoprotein Receptors (e.g., LRP-2/Megalin) | Facilitate transport of Aβ complexed with ApoJ. frontiersin.org | Astrocytes, Endothelial Cells. frontiersin.org |
Non-Endocytotic and Passive Diffusion Pathways
In addition to receptor-mediated pathways, Aβ peptides can enter cells through non-endocytotic mechanisms, including passive diffusion. This process is particularly relevant for certain cell types, like neurons. plos.org Some studies suggest that Aβ(1-40) can be internalized by neurons via passive diffusion, a process that is not dependent on energy. plos.org The ability of Aβ peptides to form β-sheet structures may facilitate their interaction with and insertion into the plasma membrane, allowing them to diffuse across the lipid bilayer into the cytoplasm. plos.org
This passive diffusion is influenced by the lipid composition of the cell membrane, which can vary significantly between cell types and may explain the differential vulnerability of certain neurons to Aβ. plos.org Some portion of extracellular Aβ may also diffuse from the brain parenchyma into the blood across the blood-brain barrier through a paracellular pathway, moving along a concentration gradient. mdpi.com
Intracellular Localization and Fate of Internalized Beta-Amyloid (33-40)
Once inside the cell, Aβ(33-40) and other Aβ fragments are trafficked to various organelles, where they can be degraded, accumulate, or induce cellular dysfunction. frontiersin.orgresearchgate.net The primary destinations include the endosomal-lysosomal pathway and mitochondria, with significant perturbations also observed in the Golgi apparatus. pnas.orgfrontiersin.orgresearchgate.net
Endosomal-Lysosomal Pathway Involvement
Following internalization, a significant portion of Aβ is trafficked through the endosomal-lysosomal system. pnas.orgnih.gov This pathway is crucial for the degradation and clearance of Aβ. mdpi.comfrontiersin.org Aβ peptides are transported from early endosomes to late endosomes and finally to lysosomes, which contain acidic hydrolases for protein degradation. pnas.orgnih.gov
However, this system can become overwhelmed or dysfunctional. In some cases, lysosomes serve as a site for Aβ accumulation. biorxiv.orgpnas.org The acidic environment of late endosomes and lysosomes, combined with the concentration of Aβ within these vesicles, can create conditions favorable for aggregation. pnas.orgpnas.org This accumulation can lead to lysosomal membrane permeabilization, causing leakage of enzymes and inducing cell death. medrxiv.org In Alzheimer's disease, there is evidence of endosomal-lysosomal dysfunction, where the system fails to effectively clear Aβ, contributing to its buildup. nih.govijbs.com
Mitochondrial Localization and Accumulation
Mitochondria are another critical site for Aβ accumulation. oup.comnih.govmdpi.com Both Aβ(1-40) and Aβ(1-42) have been found to localize within mitochondria, including the inner membrane and matrix. oup.comportlandpress.com Aβ can be imported into mitochondria through protein import channels like the translocase of the outer mitochondrial membrane (TOM) and the translocase of the inner mitochondrial membrane (TIM). nih.govportlandpress.com
The presence of Aβ within mitochondria is highly detrimental. nih.gov It can interact with mitochondrial proteins, disrupt the electron transport chain, increase the production of reactive oxygen species (ROS), and cause mitochondrial damage, ultimately impairing neuronal function. nih.govportlandpress.commdpi.com This mitochondrial dysfunction is considered an early event in the progression of Alzheimer's disease. nih.gov
Table 2: Intracellular Localization and Consequences of Beta-Amyloid
| Organelle | Role/Interaction with Aβ | Consequence of Accumulation |
| Endosomes/Lysosomes | Primary pathway for Aβ degradation and clearance. mdpi.compnas.orgnih.gov | Aβ aggregation in the acidic environment, lysosomal membrane permeabilization, and failure of cellular clearance. pnas.orgpnas.orgmedrxiv.org |
| Mitochondria | Aβ is imported and accumulates in mitochondrial compartments. oup.comnih.govportlandpress.com | Disruption of the electron transport chain, increased oxidative stress (ROS production), and overall mitochondrial dysfunction. nih.govportlandpress.commdpi.com |
| Golgi Apparatus | Aβ accumulation can trigger signaling cascades that lead to Golgi fragmentation. frontiersin.orgfrontiersin.orgpnas.org | Impaired protein trafficking and processing, which can create a feedback loop that enhances Aβ production. frontiersin.orgfrontiersin.orgpnas.orgnih.gov |
Golgi Apparatus Perturbations
The Golgi apparatus, a central hub for protein trafficking and processing, is also affected by Aβ accumulation. frontiersin.orgnih.gov The presence of Aβ can trigger signaling events, such as the activation of cyclin-dependent kinase-5 (cdk5), which in turn phosphorylates Golgi structural proteins. pnas.org This phosphorylation leads to the fragmentation of the Golgi ribbon, a characteristic feature observed in neurons of Alzheimer's disease patients. frontiersin.orgfrontiersin.orgpnas.org
Golgi fragmentation has significant consequences, as it disrupts the normal trafficking and processing of proteins, including the amyloid precursor protein (APP). pnas.orgnih.gov This disruption can create a vicious cycle, accelerating APP trafficking and enhancing the amyloidogenic processing pathway, thereby increasing the production of Aβ. frontiersin.orgpnas.orgnih.gov
Enzymatic Degradation of Beta-Amyloid (33-40) and Clearance Mechanisms
The clearance of amyloid-beta peptides from the brain is a critical process for maintaining neural homeostasis. This process involves enzymatic degradation, cellular uptake and degradation by glial cells, and transport across the blood-brain barrier. While these pathways are well-documented for Aβ(1-40) and Aβ(1-42) oup.comfrontiersin.orgwikipedia.org, specific data on the Aβ(33-40) fragment is absent from published studies.
Proteolytic Enzymes Involved (e.g., Neprilysin, Insulin-Degrading Enzyme, Endothelin-Converting Enzyme 2, Angiotensin-Converting Enzyme I)
A number of proteases are known to be principal Aβ-degrading enzymes, playing a crucial role in the catabolism of the longer, pathogenic amyloid peptides. acs.orgoup.com These enzymes exhibit specificity for certain amino acid sequences within their substrates.
Neprilysin (NEP) : NEP is a key zinc metalloendopeptidase in the brain that degrades both Aβ(1-40) and Aβ(1-42). acs.orgdiva-portal.orgnih.gov Studies have shown that NEP can digest full-length Aβ and even smaller fragments like Aβ(1-16), but its activity on aggregated Aβ is limited. nih.govbiorxiv.org There is no specific data confirming NEP's ability to degrade the Aβ(33-40) fragment.
Insulin-Degrading Enzyme (IDE) : IDE is another major enzyme in Aβ clearance, primarily degrading soluble, monomeric forms of Aβ(1-40) and Aβ(1-42). tandfonline.comnih.govmdpi.com Research indicates that IDE's specificity is for the whole Aβ40 peptide, and it is unable to digest smaller fragments. nih.gov This suggests it is unlikely to degrade Aβ(33-40).
Endothelin-Converting Enzyme 2 (ECE-2) : ECE-2, a homolog of ECE-1, is also involved in the degradation of Aβ peptides. mdpi.comresearchgate.net It is known to degrade Aβ at intracellular sites. mdpi.com However, its specific action on the Aβ(33-40) fragment has not been documented.
Angiotensin-Converting Enzyme I (ACE) : In vitro studies have suggested ACE can cleave Aβ peptides, including converting Aβ(1-42) to the less toxic Aβ(1-40). nih.govnih.govmdpi.com However, its physiological relevance in brain Aβ regulation is debated, and there is no evidence regarding its activity on Aβ(33-40). nih.gov
The table below summarizes the known functions of these enzymes in relation to the well-studied Aβ peptides.
| Enzyme | Known Aβ Substrates | Primary Form of Aβ Degraded | Reference(s) |
| Neprilysin (NEP) | Aβ(1-40), Aβ(1-42) | Insoluble/Amyloidogenic Aβ | acs.orgbiorxiv.org |
| Insulin-Degrading Enzyme (IDE) | Aβ(1-40), Aβ(1-42) | Soluble Aβ | biorxiv.orgtandfonline.comnih.gov |
| Endothelin-Converting Enzyme 2 (ECE-2) | Aβ(1-40), Aβ(1-42) | General Aβ | mdpi.comresearchgate.net |
| Angiotensin-Converting Enzyme I (ACE) | Aβ(1-40), Aβ(1-42) | General Aβ | nih.govmdpi.com |
Role of Glial Cells (Microglia, Astrocytes) in Clearance
Glial cells, the resident immune cells of the central nervous system, are fundamental to brain homeostasis and play a significant role in clearing cellular debris and pathological proteins, including full-length Aβ. frontiersin.org
Microglia : As the brain's professional phagocytes, microglia internalize and degrade Aβ through various receptors. jneurosci.orgmdpi.comnih.gov This clearance function can be impaired with age and in disease states, where chronic inflammation may reduce the expression of Aβ-degrading enzymes and uptake receptors. jneurosci.org Studies have not specifically investigated the microglial clearance of the Aβ(33-40) fragment.
Astrocytes : Astrocytes also participate in Aβ clearance, either by direct uptake and degradation or by releasing degrading enzymes into the extracellular space. mdpi.comnih.govaginganddisease.org They can internalize Aβ through receptors like LRP1. frontiersin.org As with microglia, there is no specific research detailing the role of astrocytes in the clearance of Aβ(33-40).
Blood-Brain Barrier Transport Mechanisms (e.g., LRP1)
The blood-brain barrier (BBB) is a critical interface for regulating the passage of substances between the brain and the peripheral circulation. A major pathway for clearing Aβ from the brain is via transport across the BBB. frontiersin.orgoup.com
Low-density lipoprotein receptor-related protein 1 (LRP1) : LRP1 is a key receptor expressed on the brain side of endothelial cells that mediates the efflux of Aβ from the brain into the blood. jci.orgnih.govmdpi.comfrontiersin.org This transport is a primary clearance route for soluble Aβ(1-40). jci.orgscilit.com The expression and function of LRP1 can decline with age, potentially contributing to Aβ accumulation. oup.com There are no available studies that have examined whether LRP1 can bind to or transport the Aβ(33-40) fragment across the BBB.
Concluding Remarks
Molecular and Cellular Mechanisms of Beta Amyloid 33 40 Mediated Biological Effects
Impact on Synaptic Structure and Function
The synapse, the critical junction for neuronal communication, is a primary target of Aβ-mediated toxicity. The beta-amyloid fragment (33-40) contributes to synaptic dysfunction through various mechanisms, including the modulation of synaptic plasticity, interaction with key neurotransmitter receptors, disruption of the postsynaptic density, and alterations in synaptic vesicle dynamics.
Modulation of Synaptic Plasticity (Long-Term Potentiation/Long-Term Depression)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Two key forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-term weakening of a synaptic connection.
Beta-amyloid peptides, including the (33-40) fragment, have been shown to disrupt this delicate balance. Elevated levels of Aβ can impair LTP and facilitate LTD, leading to a net depression of synaptic activity. frontiersin.orgmdpi.comembopress.orgnih.gov Soluble oligomers of Aβ are particularly potent in inhibiting LTP. nih.gov Research indicates that Aβ oligomers can suppress LTP and enhance LTD, contributing to the cognitive deficits observed in Alzheimer's disease. mdpi.comembopress.orgfrontiersin.org This modulation of synaptic plasticity is a critical early event in the disease process, occurring before significant plaque deposition. mdpi.com The effects of Aβ on synaptic plasticity are complex and can be dose-dependent, with lower, more physiological concentrations potentially playing a role in normal synaptic function. nih.goven-journal.org However, the pathological accumulation of fragments like beta-amyloid (33-40) is predominantly associated with synaptic failure. nih.gov
Interaction with Neurotransmitter Receptors (e.g., NMDA, AMPA, Nicotinic Acetylcholine (B1216132) Receptors)
The detrimental effects of beta-amyloid (33-40) on synaptic plasticity are mediated, in part, through its interaction with crucial neurotransmitter receptors.
NMDA Receptors (NMDARs): These receptors are critical for the induction of LTP and are a key target of Aβ. nih.gov Aβ oligomers can interact with NMDARs, leading to their dysfunction. frontiersin.orgnih.govpnas.org This interaction can trigger the internalization of NMDARs, reducing their number at the synapse and impairing their function. frontiersin.orgnih.gov Specifically, Aβ has been shown to require the function of GluN2B-containing NMDARs to induce synaptic depression. pnas.org The dysregulation of NMDARs by Aβ contributes significantly to the inhibition of LTP and the enhancement of LTD. frontiersin.orgmdpi.com
AMPA Receptors (AMPARs): AMPARs mediate the majority of fast excitatory neurotransmission in the brain. Aβ oligomers can trigger the removal of AMPARs from the synapse, a process that is a critical step in Aβ-driven synaptic depression and spine loss. pnas.orgbiorxiv.org The presence of the GluA3 subunit in AMPARs appears to be crucial for the detrimental effects of Aβ. pnas.org High concentrations of soluble Aβ oligomers promote the continuous endocytosis of AMPA receptors, favoring LTD over LTP. mdpi.com
| Receptor Type | Key Subunits/Interactions | Effect of Beta-Amyloid (33-40) Interaction | Reference |
| NMDA Receptor | GluN2B | Induces synaptic depression, internalization of receptors, impairs LTP. | frontiersin.orgpnas.org |
| AMPA Receptor | GluA3 | Triggers removal from synapse, leads to synaptic weakening and spine loss. | pnas.org |
| Nicotinic Acetylcholine Receptor | α7 subtype | Alters neuronal signaling, contributes to synaptic dysfunction. | nih.govresearchgate.net |
Disruption of Post-Synaptic Density Components (e.g., PSD-95)
The postsynaptic density (PSD) is a complex of proteins at the postsynaptic terminal that is crucial for anchoring neurotransmitter receptors and scaffolding signaling molecules. A key component of the PSD is the Postsynaptic Density Protein-95 (PSD-95).
Research has shown that Aβ can lead to a reduction in PSD-95 levels at the synapse. nih.govfrontiersin.orgnih.gov This reduction is significant because PSD-95 plays a protective role, and increased levels of PSD-95 can block the synaptic depression caused by Aβ. nih.gov Aβ-induced reduction of PSD-95 weakens the synapse and contributes to the loss of dendritic spines. mdpi.com This disruption of the PSD is a critical step in the synaptic damage caused by beta-amyloid peptides.
Alterations in Synaptic Vesicle Dynamics
The release of neurotransmitters from the presynaptic terminal is a tightly regulated process involving synaptic vesicles. Beta-amyloid peptides can interfere with this process, affecting synaptic vesicle exocytosis, endocytosis, and trafficking. nih.govnih.gov Aβ can interact with key presynaptic proteins, disrupting the machinery responsible for neurotransmitter release. nih.govfrontiersin.org This can lead to an imbalance in synaptic homeostasis and contribute to synaptic loss and cognitive decline. nih.gov Studies have shown that Aβ can inhibit dynamin-1, a protein essential for synaptic vesicle endocytosis, leading to a disruption in the recycling of synaptic vesicles. mdpi.com
Induction of Mitochondrial Dysfunction
Mitochondria, the powerhouses of the cell, are also a significant target of beta-amyloid toxicity. Aβ-induced mitochondrial dysfunction is an early and critical event in the pathogenesis of Alzheimer's disease. nih.govmdpi.com
Impairment of Mitochondrial Morphology and Dynamics
Beta-amyloid peptides can accumulate within mitochondria, leading to direct toxic effects. nih.gov This accumulation can disrupt mitochondrial morphology and dynamics, which encompasses the processes of fission and fusion that are essential for maintaining a healthy mitochondrial network. frontiersin.org Aβ has been shown to cause alterations in mitochondrial morphology, including swelling and damage to the cristae. frontiersin.org This disruption of mitochondrial dynamics is associated with impaired energy production, increased oxidative stress, and can ultimately trigger neuronal apoptosis. frontiersin.org The presence of Aβ within mitochondria is correlated with decreased activity of key enzymes in the respiratory chain, leading to energy failure. nih.gov
| Affected Mitochondrial Process | Consequence of Beta-Amyloid (33-40) Interaction | Reference |
| Mitochondrial Morphology | Swelling, damage to cristae. | frontiersin.org |
| Mitochondrial Dynamics (Fission/Fusion) | Disruption of normal processes, impaired self-repair. | frontiersin.orgfrontiersin.org |
| Mitochondrial Function | Decreased respiratory chain enzyme activity, impaired energy production, increased oxidative stress. | nih.gov |
Disruption of Electron Transport Chain and Energy Metabolism
Induction of Oxidative Stress and Reactive Oxygen Species Production
The generation of reactive oxygen species (ROS) and the induction of oxidative stress are central to the neurotoxic effects of beta-amyloid. nih.govjneurosci.orgnih.govimrpress.commdpi.comufc.brnih.govmdpi.com Aβ peptides are known to promote ROS production through various mechanisms, including their interaction with metal ions and the disruption of mitochondrial function. nih.govmdpi.com This oxidative stress can lead to widespread damage to cellular components. While the general role of Aβ in inducing oxidative stress is well-established, there is a lack of research specifically investigating the capacity of the beta-amyloid (33-40) fragment to independently trigger or contribute to ROS production and oxidative damage.
Mitochondrial Membrane Permeabilization
Mitochondrial membrane permeabilization is a critical event in the apoptotic cascade, often triggered by cellular stress. Beta-amyloid peptides have been shown to induce mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.comoatext.com This process is often linked to the formation of pores in the mitochondrial membranes. Specific research focusing on whether the beta-amyloid (33-40) fragment can directly induce or facilitate mitochondrial membrane permeabilization is currently absent from published studies.
Modulation of Intracellular Calcium Homeostasis
The dysregulation of intracellular calcium homeostasis is a key event in Aβ-mediated neurotoxicity. nih.govmdpi.commdpi.com Aβ oligomers and fibrils can disrupt calcium signaling by forming pores in cellular membranes or by interacting with various calcium channels and receptors, leading to an influx of calcium and subsequent excitotoxicity. nih.gov While the effects of longer Aβ fragments on calcium homeostasis are extensively documented, there is no specific information available on the direct role of the beta-amyloid (33-40) fragment in modulating intracellular calcium levels.
Engagement of Cellular Signaling Pathways
Beta-amyloid peptides are known to aberrantly engage and modulate critical cellular signaling pathways, contributing to synaptic dysfunction and neuronal death.
The Wnt/β-catenin signaling pathway is crucial for neuronal development, synaptic plasticity, and cell survival. Evidence suggests that Aβ can inhibit this pathway, contributing to the pathology of Alzheimer's disease. mdpi.comnih.govbiorxiv.orgnih.govfrontiersin.org This inhibition can occur through various mechanisms, including the binding of Aβ to components of the Wnt signaling cascade. However, the literature lacks specific studies on the interaction between the beta-amyloid (33-40) fragment and the Wnt/β-catenin pathway.
The Ras-GTPases-MAPK/ERK signaling pathway plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway by Aβ has been implicated in neurodegenerative processes. semanticscholar.orgnih.govmdpi.comencyclopedia.pubencyclopedia.pub Aβ can lead to aberrant activation or inhibition of this pathway, depending on the cellular context and the specific Aβ species. As with the other outlined mechanisms, there is a clear absence of research specifically detailing how the beta-amyloid (33-40) fragment might dysregulate the Ras-GTPases-MAPK/ERK pathway.
Wnt/Beta-Catenin Signaling Pathway Modulation
Influence on Endoplasmic Reticulum Stress Responses
The accumulation of misfolded proteins within the endoplasmic reticulum (ER) leads to a state of cellular stress known as the unfolded protein response (UPR). frontiersin.orgplos.org Chronic ER stress is implicated in the pathology of several neurodegenerative diseases, where it can trigger pro-apoptotic and inflammatory signaling pathways. frontiersin.orgmdpi.comijbs.com In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a known inducer of ER stress. plos.orgmdpi.comresearchgate.net
However, a review of the scientific literature reveals a significant gap in knowledge specifically concerning the beta-amyloid (33-40) fragment. Extensive research has focused on the role of longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), in triggering ER stress. researchgate.netnih.gov These studies have demonstrated that the accumulation of these larger peptides can disrupt ER calcium homeostasis and protein-folding capacity, leading to the activation of the UPR. mdpi.commdpi.com
Currently, there is a lack of specific studies investigating the direct influence of the isolated beta-amyloid (33-40) peptide on ER stress responses. Therefore, no detailed research findings on its specific mechanisms or effects in this context can be provided.
Data Table: Influence of Beta-Amyloid (33-40) on ER Stress Markers (No specific data is available in the current literature for the Beta-Amyloid (33-40) fragment.)
| ER Stress Marker | Change Observed with Aβ(33-40) | Cell/Model System | Reference |
|---|---|---|---|
| Grp78/Bip | Data Not Available | - | - |
| p-PERK | Data Not Available | - | - |
| p-eIF2α | Data Not Available | - | - |
| CHOP | Data Not Available | - | - |
| Caspase-4 | Data Not Available | - | - |
Interactions with Cellular Membranes and Membrane Permeability
The interaction between amyloid-beta peptides and cellular membranes is considered a critical event in the initiation of neurotoxicity. nih.govplos.org These interactions can lead to changes in membrane fluidity, the formation of ion-permeable pores, and a general loss of membrane integrity, which disrupts cellular homeostasis. plos.orgfrontiersin.orgnih.gov Research has shown that Aβ oligomers, in particular, can insert into lipid bilayers, altering membrane structure and permeability. frontiersin.orgfrontiersin.org
The majority of research into these membrane interactions has centered on the full-length Aβ(1-40) and Aβ(1-42) peptides. nih.govfrontiersin.org Studies using techniques like black lipid membrane (BLM) recordings have shown that these peptides can increase membrane conductance and ion permeability. plos.org The biophysical properties of the membrane, such as its charge and lipid composition (e.g., the presence of gangliosides like GM1), can significantly influence the nature of these interactions. frontiersin.orgfrontiersin.org For instance, Aβ(1-40) adsorption is more likely on negatively charged surfaces. frontiersin.org The hydrophobic C-terminal domain of amyloid-beta, which includes the 33-40 region, is understood to be crucial for membrane insertion and aggregation. ox.ac.uk
Despite the importance of this C-terminal region, there is a notable absence of research focused specifically on the isolated beta-amyloid (33-40) fragment and its direct effects on cellular membrane structure and permeability. Consequently, detailed findings on how this specific peptide fragment interacts with membranes or affects their permeability are not available.
Data Table: Effects of Beta-Amyloid (33-40) on Cellular Membranes (No specific data is available in the current literature for the Beta-Amyloid (33-40) fragment.)
| Phenomenon | Observation with Aβ(33-40) | Method | Model System | Reference |
|---|---|---|---|---|
| Membrane Binding/Adsorption | Data Not Available | - | - | - |
| Pore/Channel Formation | Data Not Available | - | - | - |
| Increased Ion Permeability | Data Not Available | - | - | - |
| Altered Membrane Fluidity | Data Not Available | - | - | - |
Contribution to Glial Cell Activation and Neuroinflammatory Processes
Neuroinflammation is a key pathological feature of Alzheimer's disease, characterized by the activation of glial cells, namely microglia and astrocytes. frontiersin.orgnih.gov The deposition of amyloid-beta plaques is a primary trigger for this inflammatory response. nih.govfrontiersin.org Activated microglia and astrocytes surround Aβ plaques and release a variety of pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines, which can exacerbate neuronal damage. frontiersin.orgmdpi.com
The role of various Aβ species in activating glial cells has been a subject of intense investigation. Studies have shown that Aβ peptides can bind to pattern recognition receptors on microglia, such as Toll-like receptors and the receptor for advanced glycation endproducts (RAGE), initiating inflammatory signaling cascades. nih.govpnas.org Monomeric forms of Aβ(1-40) have even been shown to suppress inflammatory cytokine secretion by microglia under certain conditions, suggesting a complex regulatory role.
However, research into the specific contribution of the beta-amyloid (33-40) fragment to glial cell activation and neuroinflammation is markedly absent from the current scientific literature. While the inflammatory potential of longer Aβ peptides and other fragments like Aβ(11-40) and Aβ(17-40) has been explored , similar studies dedicated to the 33-40 fragment have not been reported. Therefore, its specific role in initiating or modulating neuroinflammatory processes remains unknown.
Data Table: Beta-Amyloid (33-40) and Glial Cell Responses (No specific data is available in the current literature for the Beta-Amyloid (33-40) fragment.)
| Glial Cell Response | Finding with Aβ(33-40) | Cell/Model System | Reference |
|---|---|---|---|
| Microglial Activation | Data Not Available | - | - |
| Astrocyte Activation | Data Not Available | - | - |
| Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) | Data Not Available | - | - |
| Chemokine Release | Data Not Available | - | - |
Physiological and Pathophysiological Roles of Beta Amyloid 33 40
Physiological Homeostasis and Functional Modulatory Roles (at low concentrations)
While extensively studied for its pathological implications, beta-amyloid (Aβ), including the specific fragment Aβ(33-40), is also recognized for its physiological roles at low, natural concentrations. frontiersin.orgfrontiersin.org This peptide is a product of normal neuronal metabolism and is involved in several crucial functions that maintain brain homeostasis. frontiersin.orgnih.gov The evolutionary conservation of the Aβ sequence suggests it provides a selective survival advantage. nih.gov
Regulation of Synaptic Transmission
At physiological concentrations, beta-amyloid acts as a modulator of synaptic activity and neurotransmitter release. frontiersin.orgnih.gov It participates in a negative feedback loop where neuronal activity stimulates Aβ production, which in turn suppresses excitatory synaptic transmission to maintain neuronal activity within a normal range. frontiersin.org This process is crucial for preventing hyperexcitability and potential excitotoxicity. frontiersin.org
Studies have shown that both increases and decreases from optimal extracellular Aβ concentrations can impair synaptic function. nih.govmdpi.com This indicates a hormetic effect, where low concentrations are beneficial, while high concentrations become detrimental. frontiersin.org For instance, picomolar to low nanomolar concentrations of Aβ have been found to activate α7-nicotinic acetylcholine (B1216132) receptors, which are involved in regulating synaptic plasticity, learning, and memory. frontiersin.org The peptide is believed to primarily be released at the synapse and its levels in the brain's interstitial fluid are dynamically regulated by synaptic activity. nih.gov
Table 1: Research Findings on Beta-Amyloid's Role in Synaptic Transmission
| Finding | Implication | Source(s) |
|---|---|---|
| Neuronal activity increases Aβ production, which then suppresses excitatory synaptic transmission. | Aβ is part of a physiological negative feedback loop to prevent neuronal overexcitation. | frontiersin.org |
| Both significant increases and decreases in Aβ levels impair synaptic function. | Aβ's effect on synaptic transmission is concentration-dependent, exhibiting a hormetic dose-response. | frontiersin.orgnih.gov |
| Low concentrations of Aβ activate α7-nicotinic acetylcholine receptors. | Aβ plays a role in synaptic plasticity, learning, and memory. | frontiersin.org |
Potential Neuroprotective Activities
Emerging evidence suggests that beta-amyloid possesses neuroprotective properties. wikipedia.org For example, some studies have shown that synthetic Aβ monomers can promote the survival of developing neurons that are deprived of trophic factors. frontiersin.org Furthermore, in certain neuronal cell cultures, exogenous Aβ40 has demonstrated a neuroprotective effect against cell death induced by the depletion of endogenous Aβ. frontiersin.org
This protective role is thought to be mediated, in part, by the hydrophilic N-terminal domain of the Aβ peptide. nih.gov This region may counteract the neurotoxic effects associated with the hydrophobic C-terminal domain, which is prone to aggregation. nih.gov Some natural compounds, like curcumin (B1669340) and naringin, are being investigated for their potential to offer neuroprotection against Aβ-induced toxicity by mechanisms that include reducing Aβ-membrane interactions and modulating various cellular pathways. acs.orgspandidos-publications.com
Antimicrobial Properties
A growing body of research supports the "antimicrobial protection hypothesis," which posits that beta-amyloid is an antimicrobial peptide (AMP) that plays a role in the brain's innate immune system. frontiersin.orgplos.orgmdpi.com This hypothesis suggests that Aβ production is a protective response against pathogens. plos.org
In vitro studies have demonstrated that Aβ exhibits antimicrobial activity against a range of common and clinically relevant microorganisms, including bacteria and fungi. mdpi.comnih.govnih.gov Its potency has been shown to be equivalent to or even greater than that of well-established AMPs like LL-37. nih.gov The mechanism of action is believed to involve the binding of Aβ oligomers to microbial cell walls, leading to the inhibition of pathogen adhesion and eventual entrapment within propagating β-amyloid fibrils. nih.gov This antimicrobial function is thought to be a primary physiological role, with the pathological consequences of Aβ accumulation arising from a dysregulated or chronic activation of this immune response. plos.org
Pathological Contributions in Protein Misfolding Disorders (mechanistic aspects)
The transition of beta-amyloid from a physiological molecule to a pathological agent is a central feature of several protein misfolding disorders, most notably Alzheimer's disease. bmglabtech.commdpi.com This shift is often linked to an imbalance between the production and clearance of Aβ, leading to its accumulation and aggregation. frontiersin.org
Association with Dysregulated Cellular Processes
The accumulation of misfolded Aβ is associated with the dysregulation of numerous essential cellular processes. nih.gov These pathological aggregates, particularly soluble oligomers, are considered highly neurotoxic. mdpi.comd-nb.info They can interact with various cellular components, leading to widespread dysfunction.
Key dysregulated processes include:
Mitochondrial Dysfunction: Aβ aggregates can interfere with mitochondrial function, leading to impaired energy metabolism, increased production of reactive oxygen species (ROS), and oxidative stress. mdpi.comucl.ac.uknih.gov
Calcium Homeostasis: Aβ can disrupt cellular calcium homeostasis, a critical element in neuronal signaling and health. d-nb.info
Endolysosomal Pathway: The accumulation of Aβ within the endolysosomal system can lead to its dysfunction, impairing the clearance of cellular waste and aggregated proteins. frontiersin.org
Synaptic Function: At pathological concentrations, Aβ contributes to synaptic dysfunction and loss, which is a major correlate of cognitive decline in Alzheimer's disease. frontiersin.orgmdpi.com This can involve impaired neurotransmitter recycling and excitotoxicity. frontiersin.org
Table 2: Cellular Processes Dysregulated by Pathological Beta-Amyloid
| Cellular Process | Consequence of Dysregulation | Source(s) |
|---|---|---|
| Mitochondrial Function | Impaired energy production, oxidative stress. | mdpi.comucl.ac.uknih.gov |
| Calcium Homeostasis | Disrupted neuronal signaling, potential excitotoxicity. | d-nb.info |
| Endolysosomal Pathway | Impaired protein clearance, accumulation of toxic aggregates. | frontiersin.org |
Interaction with Other Pathogenic Proteins (e.g., Tau Protein, Alpha-Synuclein)
The pathogenicity of beta-amyloid is often exacerbated by its interaction with other proteins prone to misfolding, creating a synergistic effect that accelerates neurodegeneration. acs.org
Tau Protein: In Alzheimer's disease, Aβ and Tau protein have a well-established pathological relationship. acs.org Aβ accumulation is believed to promote the hyperphosphorylation of Tau, leading to the formation of neurofibrillary tangles (NFTs) inside neurons. d-nb.info This, in turn, disrupts the microtubule structure, impairing axonal transport and contributing to neuronal death. aging-us.com Some research suggests a direct interaction, where Aβ can "cross-seed" Tau aggregation. acs.orgmdpi.com
Alpha-Synuclein (B15492655): There is significant evidence of a pathological overlap between Alzheimer's and Parkinson's diseases, with Aβ and alpha-synuclein (α-syn) found to co-localize in some cases. frontiersin.org In vitro and in vivo studies suggest that Aβ can promote the aggregation of α-syn. nih.govpnas.org The two proteins can directly interact to form co-assembled oligomers, which may enhance neurotoxicity. frontiersin.orgnih.gov While Aβ can trigger α-syn aggregation, it may not be part of the core of the resulting fibrils, instead acting as a nucleation site. biorxiv.org
Role in Neuronal Network Dysfunction
The specific fragment Beta-Amyloid (33-40), a C-terminal peptide sequence of the larger Beta-Amyloid protein, has been investigated more for its structural and immunological properties than for its direct and isolated role in neuronal network dysfunction. Current research provides limited, and often indirect, evidence regarding its specific impact on the electrophysiological behavior of neurons and synaptic plasticity.
Detailed structural analyses have proposed that the C-terminal region of Beta-Amyloid, which includes the 33-40 sequence, adopts a β-strand conformation. researchgate.netresearchgate.net This structural characteristic is considered important for the aggregation process of the full-length Beta-Amyloid peptide. researchgate.netresearchgate.net
While the larger and more extensively studied forms of Beta-Amyloid, such as Aβ(1-40) and Aβ(1-42), are known to be neurotoxic and disrupt synaptic functions, the isolated Aβ(33-40) fragment appears to exhibit different properties. For instance, research into the antimicrobial properties of Beta-Amyloid has suggested that fragments lacking the final C-terminal amino acids, such as Aβ(33-40), lose this particular biological activity. rsc.org This indicates that the specific sequence and length of the peptide are critical for its various biological functions.
Data Tables
Table 1: Research Findings on Beta-Amyloid (33-40)
| Research Area | Finding | Significance |
| Structural Analysis | The C-terminal region Aβ(33-40) is proposed to be in a β-strand conformation. researchgate.netresearchgate.net | This conformation is believed to be important for the aggregation of the full-length Aβ peptide. researchgate.netresearchgate.net |
| Antimicrobial Activity | Fragments lacking the C-terminus, such as Aβ(33-40), have been observed to lose their antimicrobial capabilities. rsc.org | Suggests that the specific C-terminal amino acids are crucial for this biological function of Aβ. |
| Immunotherapy | Aβ(33-40) is used as the epitope in the vaccine candidate ABvac40. nih.govexonpublications.comacs.org | This highlights the immunological importance of this fragment in targeting the full-length Aβ(1-40) peptide. |
| Biological Inhibition | A modest but statistically significant inhibitory effect was noted in one study. escholarship.org | Indicates a potential for biological activity, but requires further detailed investigation into its effects on neuronal networks. |
Post Translational Modifications and Beta Amyloid 33 40
Identification of Specific Post-Translational Modifications (e.g., Phosphorylation, Isomerization, Pyroglutamination, Truncation, Oxidation)
While phosphorylation, isomerization, and pyroglutamination are prominent PTMs of full-length Aβ, they are primarily identified in the N-terminal domain and are not characteristic modifications of the 33-40 region. mdpi.comaging-us.comnih.govnih.gov The key modifications relevant to the 33-40 sequence are truncation and oxidation.
Truncation: The beta-amyloid (33-40) fragment is itself a product of truncation of longer Aβ peptides. This cleavage can be mediated by various proteases. For instance, Matrix Metalloproteinase-9 (MMP-9) has been shown to cleave soluble Aβ primarily between Leucine-34 and Methionine-35, and also at Glycine-37 and Glycine-38. nih.gov These cleavage events can either degrade the peptide or generate smaller, potentially active fragments. Cathepsin B is another enzyme that degrades Aβ1-42, yielding shorter, less toxic fragments such as Aβ1-40, Aβ1-38, and Aβ1-33. oup.com
Oxidation: The methionine residue at position 35 (Met35), which falls within the 33-40 sequence, is particularly susceptible to oxidation, forming methionine sulfoxide. mdpi.com This modification is considered a significant event in the context of Alzheimer's disease pathology, as oxidative stress is a key feature of the disease. nih.gov The oxidation can be induced by reactive oxygen species (ROS), often in the presence of metal ions like copper. mdpi.com
Effects of Modifications on Aggregation Propensity and Conformational Stability
The primary modification within the 33-40 sequence with a documented effect on aggregation is the oxidation of Met35.
The table below summarizes the key modification within the Aβ (33-40) region and its impact on the aggregation of the parent Aβ peptide.
| Modification | Affected Residue in Aβ(33-40) Sequence | Effect on Aggregation of Full-Length Aβ | Reference(s) |
| Oxidation | Methionine-35 | Decreases aggregation propensity and fibril stability | mdpi.commdpi.combiorxiv.org |
Impact of Modifications on Cellular Interactions and Degradation
Modifications within the C-terminal region of Aβ, such as truncation and oxidation, can influence how the peptide interacts with cells and how it is broken down.
Truncation and Degradation: The generation of truncated fragments, including those ending at or within the 33-40 region, is a key aspect of Aβ degradation. Enzymes like neprilysin (NEP), insulin-degrading enzyme (IDE), and various matrix metalloproteinases (MMPs) are known as Aβ-degrading enzymes (AβDEs). nih.goven-journal.org MMP-9, for example, cleaves Aβ at Leu34-Met35 and Gly37-Gly38, sites that are important for β-sheet formation, thereby breaking down the peptide. nih.gov The resulting shorter fragments, such as Aβ1-33, are generally considered less toxic and less prone to aggregation than the full-length Aβ1-42. oup.com
Oxidation and Cellular Interactions: The oxidation of Met35 has been reported to reduce the toxicity of Aβ42 in human neuroblastoma cells. mdpi.com However, the precise mechanisms by which oxidized Aβ fragments interact with cellular components like membrane receptors are less clear compared to the well-studied N-terminal modifications. It is known that Aβ oligomers can interact with various cellular receptors and insert into cell membranes, leading to neurotoxicity. nih.govnih.gov Changes in the C-terminal region's hydrophobicity and conformation due to oxidation could potentially alter these interactions.
Generation and Analysis of Modified Beta-Amyloid (33-40) Variants
The study of modified Aβ peptides, including fragments like beta-amyloid (33-40) and its modified versions, relies on chemical synthesis and sophisticated analytical techniques.
Generation of Modified Peptides: Modified Aβ peptides for research are typically produced via synthetic chemistry. Fmoc-based solid-phase peptide synthesis (SPPS) is a standard method used to create specific Aβ fragments and to incorporate modified amino acids, such as oxidized methionine or isotopically labeled residues for NMR studies. nih.govfrontiersin.org This allows for the production of homogenous populations of specific modified peptides, which is crucial for studying their individual properties.
Analysis of Modified Peptides: A variety of analytical methods are employed to identify and characterize modified Aβ peptides.
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are essential for identifying Aβ isoforms and PTMs by providing precise molecular weight information. researchgate.netacs.org MS/MS sequencing can pinpoint the exact location of a modification, such as the oxidation of Met35. mdpi.com
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to purify synthetic peptides and to analyze the heterogeneity of Aβ samples. frontiersin.org
Spectroscopy: Circular Dichroism (CD) spectroscopy is used to study the secondary structure (e.g., α-helix vs. β-sheet content) of peptides in solution and how modifications affect their conformation. nih.gov
Antibody-based methods: Specific monoclonal antibodies that recognize particular modified forms of Aβ, such as pyroglutamated Aβ, are used in techniques like ELISA and immunohistochemistry to detect these variants in biological samples. thermofisher.comgoogle.com
Advanced Research Methodologies and Models for Beta Amyloid 33 40 Studies
In Vitro Experimental Models
In vitro models are fundamental for dissecting the molecular mechanisms of Aβ(33-40) at a basic level, providing controlled environments to study its properties and interactions.
Cell Culture Systems (e.g., Neuronal, Glial, Endothelial Cell Lines and Primary Cultures)
Cell culture systems are indispensable tools for examining the cellular responses to Aβ fragments. While direct studies focusing exclusively on the Aβ(33-40) fragment in cell cultures are less common than those on full-length Aβ, the methodologies are transferable. For instance, studies often utilize human neuroblastoma cell lines like SH-SY5Y to assess cytotoxicity and cellular homeostasis markers such as reactive oxygen species (ROS) production and lipid membrane peroxidation. nih.gov Primary cultures of neurons and glial cells (astrocytes and microglia) are also employed to create a more physiologically relevant environment to study inflammatory responses and neurotoxic effects.
The impact of Aβ peptides on various cell types is a key area of investigation. Endothelial cell cultures are used to model the blood-brain barrier and investigate peptide-induced changes in vascular permeability. Although much of the research has centered on Aβ(1-40) and Aβ(1-42), the techniques are applicable to understanding the specific effects of the Aβ(33-40) fragment. For example, the murine version of the crenezumab antibody (mC2) was tested in transgenic mice, which provides a model for studying antibody-plaque interactions and subsequent inflammatory changes. nih.govexonpublications.com
Artificial Membrane Systems and Lipid Bilayer Constructs
To investigate the direct interaction of Aβ(33-40) with cell membranes, researchers utilize simplified, artificial membrane systems. These models allow for the precise control of lipid composition, which is a significant factor in Aβ-membrane interactions. nih.gov Techniques such as cryo-electron tomography (cryoET) and atomic force microscopy (AFM) are used to visualize the structural changes in lipid bilayers upon peptide interaction. biorxiv.org
Studies have shown that Aβ peptides can insert into membranes and form ion channel-like pores, leading to disrupted cellular homeostasis. nih.govnih.gov The composition of the lipid bilayer, including the presence of cholesterol and specific phospholipids (B1166683) like ganglioside GM1, significantly influences the nature and extent of these interactions. nih.govbiorxiv.orgfrontiersin.org While much of this research has focused on longer Aβ fragments like Aβ(1-42) and Aβ(25-35), the principles and techniques are directly applicable to studying the membrane-perturbing properties of Aβ(33-40). nih.govfrontiersin.org For example, it has been demonstrated that cholesterol-rich lipid rafts can promote the incorporation of Aβ and the formation of α-helical amyloid pores. frontiersin.org
| Aβ Fragment | Model System | Key Findings | Techniques Used |
|---|---|---|---|
| Aβ(1-42) | Synthetic Lipid Bilayers | Oligomers insert into cellular membranes and form ion channels. nih.gov | Cryo-Electron Tomography (CryoET) |
| Aβ(25-35) | Model Lipid Monolayer (SM, POPC, Cholesterol) | Interaction is enhanced under acidic conditions. frontiersin.org | Monolayer Interaction Experiments |
| Aβ(1-40) | POPE Bilayer | Fibrillar oligomers interact with lipid bilayer models. nih.gov | Molecular Dynamics (MD) Simulations |
| Aβ(12-40) derivative | Lipid Bilayer | β-barrel-like tetramer disrupts the membrane and allows water permeation. rsc.org | Molecular Dynamics (MD) Simulations, Dye-Leakage Assays |
Peptide Synthesis and Purification Techniques for Fragment Generation
The generation of pure, well-characterized Aβ fragments is a prerequisite for reliable experimental results. Beta-Amyloid (33-40) and other fragments are typically produced through solid-phase peptide synthesis (SPPS). rsc.org Various strategies have been developed to overcome the challenges associated with the synthesis of aggregation-prone peptides like Aβ, including the use of specialized resins and coupling reagents. rsc.orgfrontiersin.org
Purification of the synthesized peptide is critical to remove impurities and truncated sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for this purpose. biotage.commdpi.com The choice of solvents and the use of techniques like heating the column can significantly improve the separation and yield of hydrophobic peptides. biotage.commdpi.com For instance, dissolving crude Aβ in basic aqueous solutions before purification has been shown to be effective in breaking up pre-formed aggregates and maintaining the monomeric state. biotage.com Recombinant DNA technology also offers an alternative, cost-effective method for producing Aβ peptides, especially for isotopic labeling. nih.gov
| Technique | Purpose | Key Considerations | Example Application |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide chain. | Use of Fmoc chemistry and specialized resins like PAL-PEG-PS. frontiersin.org | Synthesis of Aβ(1-42). frontiersin.org |
| Recombinant DNA Technology | Bacterial expression of the peptide. | Allows for isotopic labeling and is cost-effective for large quantities. nih.gov | Expression of Met-Aβ(1-40) and Met-Aβ(1-42) in E. coli. nih.gov |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the synthesized peptide. | Optimized solvent systems and column temperature are crucial for hydrophobic peptides. biotage.commdpi.com | Purification of Aβ(1-40) using a C18 column. biotage.commdpi.com |
| Size Exclusion Chromatography (SEC) | Separation of peptides based on size. | Used to isolate specific oligomeric forms or to obtain monomeric peptide preparations. researchgate.net | Preparation of low molecular weight Aβ. researchgate.net |
Ex Vivo Approaches
Ex vivo models bridge the gap between the simplicity of in vitro systems and the complexity of living organisms, allowing for the study of Aβ(33-40) in a more integrated biological context.
Acute Brain Slice Preparations for Synaptic Plasticity Studies
Acute brain slice preparations are a powerful ex vivo tool for investigating the effects of Aβ peptides on synaptic function. These slices, typically from the hippocampus, maintain viable neural circuits for several hours, allowing for electrophysiological recordings of synaptic activity. This model is particularly useful for studying long-term potentiation (LTP), a cellular correlate of learning and memory that is known to be impaired in Alzheimer's disease.
Studies have demonstrated that secreted Aβ from cell culture models can impair synaptic plasticity in these brain slices. acs.org While much of the research has focused on longer Aβ species, this methodology is directly applicable to assessing the specific impact of Aβ(33-40) on synaptic transmission and plasticity. By applying purified Aβ(33-40) to the brain slices and measuring the resulting changes in synaptic strength, researchers can determine its potential role in the synaptic dysfunction observed in Alzheimer's disease.
In Vivo Experimental Models (non-clinical, mechanistic)
In vivo models are essential for understanding the effects of Aβ(33-40) in the context of a whole, living organism, providing insights into its physiological and pathological roles.
Non-clinical, mechanistic in vivo studies often utilize transgenic mouse models that overexpress human amyloid precursor protein (APP), leading to the age-dependent accumulation of Aβ plaques. nih.govexonpublications.com These models are invaluable for studying the consequences of Aβ deposition and for testing the efficacy of therapeutic interventions. For example, the ABvac40 vaccine, which uses the Aβ(33-40) fragment, has been evaluated in such models. mdpi.com
Microdialysis is another powerful in vivo technique used to sample the interstitial fluid (ISF) of the brain in awake, behaving animals. jneurosci.org This allows for the dynamic measurement of soluble Aβ species, providing insights into their production, clearance, and aggregation in real-time. By using specific antibodies, such as those targeting the C-terminus of Aβ, researchers can quantify different Aβ fragments, including those ending at residue 40. jneurosci.org Furthermore, intracerebroventricular microinjections of Aβ preparations into wild-type mice can be used to assess the in vivo bioactivity of different Aβ oligomers, including their ability to induce a microglial response. nih.gov These approaches can be adapted to specifically investigate the in vivo behavior and effects of the Aβ(33-40) fragment.
Biophysical and Structural Characterization Techniques
Understanding the aggregation and structure of Aβ(33-40) at a molecular level requires a suite of powerful biophysical techniques. These methods provide detailed insights into the peptide's conformation, aggregation kinetics, and the architecture of its resulting fibrillar structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring changes in protein secondary structure. acs.org It is particularly sensitive to the transition from random coil or α-helical structures to the β-sheet conformation that characterizes amyloid formation. acs.org This is achieved by analyzing the amide I band of the infrared spectrum (1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone.
A characteristic feature of amyloid fibrils is an intense, narrow absorption peak between 1615 and 1630 cm⁻¹, indicative of a well-ordered, intermolecular β-sheet structure. acs.org Studies on C-terminal fragments have utilized FTIR to directly probe their secondary structure and aggregation. For instance, research on Aβ(29-40) and Aβ(29-42) demonstrated that these peptides transition from an α-helical state to a β-sheet structure when bound to lipids, and this conformational change correlates with their ability to induce apoptosis. tandfonline.com The intensity of the β-sheet component for Aβ(29-40) was shown to increase as the peptide-to-lipid ratio increased, suggesting a concentration-dependent aggregation process on the membrane surface. tandfonline.com
Table 4: FTIR Amide I Band Frequencies and Corresponding Secondary Structures
| Frequency Range (cm⁻¹) | Assigned Secondary Structure | Relevance to Aβ(33-40) Aggregation |
| ~1650-1658 | α-Helix | Indicates the conformation of the monomeric or pre-aggregated peptide. tandfonline.com |
| ~1615-1637 | β-Sheet | The hallmark of amyloid fibril formation; its appearance signifies the aggregation of Aβ(33-40). acs.orgtandfonline.comnih.gov |
| ~1660-1700 | Turns/Loops & Antiparallel β-Sheet | Can represent intermediate structures or components of the final fibril structure. nih.govtandfonline.com |
Cryo-Electron Microscopy (Cryo-EM) for Aggregate Structures
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of large macromolecular complexes, including amyloid fibrils, at near-atomic resolution. pnas.orgmdpi.com This technique involves flash-freezing samples in a thin layer of vitreous ice, preserving their native hydrated structure, and then imaging them with an electron microscope. pnas.org
Dual Polarization Interferometry for Aggregation Kinetics
Dual Polarization Interferometry (DPI) is a surface-sensitive analytical technique that allows for the real-time measurement of conformational changes and binding events of molecules at a surface. x-mol.comoptica.org DPI works by passing polarized light through a waveguide and measuring the interference patterns, which are sensitive to changes in the thickness, density, and mass of an adsorbed molecular layer. optica.org
While studies focusing specifically on the aggregation kinetics of the isolated Aβ(33-40) fragment using DPI are not widely reported, the technique has been successfully applied to study the interactions of full-length Aβ(1-40). For instance, DPI was used to perform a real-time investigation of the binding between different isoforms of Apolipoprotein E (ApoE) and Aβ(1-40) immobilized on a sensor surface. x-mol.com This study determined the binding affinities and dissociation constants for the interactions, revealing isoform-specific binding behaviors. x-mol.com
This methodology is well-suited for studying the kinetics of Aβ(33-40) aggregation. By immobilizing Aβ(33-40) monomers or seeds on a sensor chip, one could monitor the real-time addition of monomers from solution, providing quantitative data on the rates of fibril elongation. This would allow for a detailed kinetic analysis of the aggregation process, including the determination of rate constants for nucleation and elongation steps.
Computational Approaches and Molecular Modeling
Computational methods provide invaluable, atomistic-level insights into the behavior of Aβ(33-40) that are often inaccessible through experimental means alone. These approaches allow researchers to simulate the peptide's dynamics and predict its interactions with other molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For Aβ(33-40), MD simulations are instrumental in understanding its conformational dynamics and aggregation propensity.
MD simulations have revealed that the full-length Aβ40 peptide can undergo a conformational transition from an α-helix to a β-sheet structure, a key step in fibril formation. pnas.org These simulations have highlighted the importance of specific glycine (B1666218) residues, including Gly33, in facilitating the formation of β-sheets. pnas.org Studies have shown that mutations at these glycine positions can significantly reduce β-sheet formation and enhance helical structures. pnas.org The simulations are often performed in different environments, such as in aqueous solution or within a lipid bilayer, to mimic physiological conditions. pnas.orgnih.gov The choice of force field, such as GROMOS96, is critical as it dictates the interatomic potentials and can influence the simulation outcomes. nih.gov Long-duration simulations, sometimes extending to microseconds, are necessary to capture the complex folding and aggregation events of amyloid peptides. jst.go.jpresearchgate.net
Table 1: Key Findings from MD Simulations of Aβ Peptides
| Simulation Aspect | Key Finding | Significance | Reference |
|---|---|---|---|
| Conformational Transition | Aβ40 can transition from α-helix to β-sheet via intermediates. | Elucidates the pathway of amyloid fibril formation. | pnas.org |
| Key Residues | Glycines at positions 25, 29, 33, and 37 are crucial for β-sheet formation in Aβ40. | Identifies specific amino acids that are potential targets for inhibiting aggregation. | pnas.org |
| Environmental Effects | In a lipid bilayer, Aβ40 tends to adopt a helical structure and move towards the membrane surface. | Suggests how cell membranes might influence Aβ aggregation and toxicity. | pnas.org |
Protein-Protein Docking and Interaction Predictions
Protein-protein docking is a computational technique that predicts the three-dimensional structure of a complex formed by two or more interacting proteins or peptides. For Aβ(33-40), this method is used to predict how it might interact with itself to form oligomers or with other biological molecules.
Docking algorithms can predict the binding affinity and orientation of Aβ peptides with various partners. For instance, studies have used docking to investigate the interaction between different Aβ isoforms and receptors like the Receptor for Advanced Glycation Endproducts (RAGE). mdpi.com Such studies have shown strong, albeit non-specific, binding between Aβ40/Aβ42 and RAGE. mdpi.com Furthermore, docking can be used to screen for potential inhibitor molecules by predicting how they bind to Aβ and disrupt its aggregation. alliedacademies.orgbiorxiv.org The results from docking are often coupled with MD simulations to refine the predicted complex structure and assess its stability over time. mdpi.combiorxiv.org
Advanced Analytical and Imaging Techniques
A variety of sophisticated analytical and imaging techniques are essential for the experimental investigation of Aβ(33-40), enabling its identification, quantification, and visualization within complex biological samples.
Mass Spectrometry for Fragment Identification and PTM Analysis
Mass spectrometry (MS) is a cornerstone technique for the detailed molecular analysis of Aβ peptides. It allows for precise mass determination, which aids in identifying different Aβ fragments, including Aβ(33-40), and characterizing post-translational modifications (PTMs).
Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS are used for the rapid analysis and quantification of Aβ proteoforms. researchgate.netnih.gov MS can identify various PTMs such as oxidation, phosphorylation, and pyroglutamylation, which can influence the peptide's aggregation properties and toxicity. researchgate.netacs.org Combining MS with liquid chromatography (LC-MS/MS) enhances the separation and identification of Aβ species in complex mixtures like cerebrospinal fluid or brain extracts. researchgate.netresearchgate.netoup.com This approach is highly sensitive and specific, enabling the quantification of Aβ peptides even at low concentrations. researchgate.netoup.com
Confocal and Super-Resolution Microscopy for Cellular Localization
Microscopy techniques are vital for visualizing the localization of Aβ peptides within cells and tissues. Confocal microscopy provides improved resolution over standard fluorescence microscopy by eliminating out-of-focus light, but its resolution is still limited by the diffraction of light. nih.govsciopen.com
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome the diffraction limit, enabling visualization of Aβ aggregates and fibrils with nanoscale resolution. nih.govnih.govacs.org STED microscopy has been used to resolve individual Aβ fibrils within plaques in brain tissue, achieving resolutions far surpassing conventional confocal microscopy. nih.gov These advanced imaging methods allow for detailed studies of the anatomical relationship between Aβ fibrils and surrounding cellular structures, which is crucial for understanding the mechanisms of neurotoxicity. nih.govbiorxiv.org
Table 2: Comparison of Microscopy Techniques for Aβ Imaging
| Technique | Principle | Resolution | Application to Aβ(33-40) Studies | Reference |
|---|---|---|---|---|
| Confocal Microscopy | Pinhole to reject out-of-focus light | ~200 nm | Visualization of Aβ plaques and aggregates in cells and tissue slices. | nih.govbiorxiv.org |
Chromatographic and Electrophoretic Methods for Fragment Separation and Quantification
Chromatographic and electrophoretic techniques are fundamental for separating and quantifying different Aβ fragments from biological samples.
High-Performance Liquid Chromatography (HPLC) is widely used to separate Aβ peptides based on their physicochemical properties, such as hydrophobicity. jci.orgnih.gov Reversed-phase HPLC is a common method for purifying and analyzing Aβ fragments. jci.org Urea-SDS-PAGE (Urea-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a specialized electrophoretic method that can separate Aβ peptides based on their size and hydrophobicity. nih.govnih.gov This technique is particularly useful for resolving different Aβ C-terminal fragments. nih.govresearchgate.net Following separation by PAGE, immunoblotting (Western blotting) is used for the specific detection and quantification of Aβ fragments, often employing antibodies that recognize specific epitopes, such as the C-terminus of Aβ40 (which includes the 33-40 sequence). nih.govpnas.orgacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| beta-Amyloid (33-40) |
| Acetonitrile |
| Alexa Fluor 594 |
| DAPI |
| DyLight 633 |
| Guanidinum chloride |
| Ibuprofen |
| Methoxy-X04 |
| Sodium dodecyl sulfate |
| Thioflavin T |
| Trifluoroacetic acid |
Emerging Research Directions for Beta Amyloid 33 40
Elucidating Distinct Roles of Aβ(33-40) Compared to Full-Length Aβ Isoforms
While the full-length amyloid-beta (Aβ) isoforms, Aβ(1-40) and Aβ(1-42), have been the primary focus of Alzheimer's disease (AD) research, there is a growing interest in the roles of shorter, truncated Aβ fragments. bmbreports.orgnih.gov Among these, Aβ(33-40) is gaining attention. Understanding its distinct biological functions compared to the full-length isoforms is a critical area of emerging research.
Full-length Aβ peptides, particularly Aβ(1-42), are known for their propensity to aggregate into neurotoxic oligomers and fibrils, a hallmark of AD. bmbreports.orgmdpi.com In contrast, the aggregation properties and physiological roles of shorter fragments like Aβ(33-40) are less understood. Research is now aimed at characterizing the biophysical and biochemical properties of Aβ(33-40) to determine if it shares the same pathological characteristics as its longer counterparts or if it possesses unique, or even potentially protective, functions.
Studies are beginning to explore how the absence of the N-terminal and central domains in Aβ(33-40) influences its interaction with cell membranes, its aggregation kinetics, and its ability to form toxic species. The two additional residues at the C-terminus of Aβ42 (Isoleucine-41 and Alanine-42) are known to be critical for its high aggregation propensity. bmbreports.org Investigating whether the C-terminal sequence of Aβ(33-40) can independently drive aggregation or if it modulates the aggregation of full-length Aβ is a key question.
Furthermore, the physiological roles of Aβ monomers are being reconsidered, with evidence suggesting functions in synaptic regulation and as a brain injury repair promoter. mdpi.com Future research will need to clarify whether Aβ(33-40) contributes to these physiological processes, and if its generation is a normal part of Aβ metabolism or a consequence of pathological cleavage. The heterogeneity of Aβ isoforms is extensive, with over 100 variants identified, and understanding the specific contribution of each, including Aβ(33-40), is crucial for a complete picture of AD pathogenesis. nih.gov
Table 1: Comparison of Aβ Isoform Characteristics
| Feature | Aβ(1-40) | Aβ(1-42) | Aβ(33-40) |
| Relative Abundance | Most prevalent isoform. rsc.org | Less abundant than Aβ(1-40). bmbreports.org | Currently under investigation. |
| Aggregation Propensity | Lower propensity to aggregate. bmbreports.org | Higher propensity to aggregate and form fibrils. bmbreports.org | Unknown, subject of ongoing research. |
| Neurotoxicity | Considered less neurotoxic than Aβ(1-42). rsc.org | Considered the most amyloidogenic and neurotoxic form. rsc.org | Unknown, a key area of future study. |
| Known Roles | Vascular amyloid deposition. wikipedia.org | Main component of amyloid plaques. wikipedia.org | Largely uncharacterized. |
Interplay of Aβ(33-40) with Other Neurodegenerative Disease-Related Proteins
The pathology of neurodegenerative diseases is often complex, involving the interaction of multiple proteins. In Alzheimer's disease, the interplay between Aβ and the tau protein is a central feature. biorxiv.orgplos.org Aβ is thought to accelerate the development of tau pathology, which consists of neurofibrillary tangles. plos.orgijbs.com An emerging area of research is to determine if and how the Aβ(33-40) fragment interacts with tau and other proteins implicated in neurodegeneration.
Research is needed to investigate whether Aβ(33-40) can directly bind to tau and influence its phosphorylation and aggregation. The interaction between full-length Aβ and tau is believed to be mediated by cellular kinases, and it is important to understand if Aβ(33-40) can also modulate these signaling pathways. nih.gov
Beyond tau, there is evidence of cross-seeding and synergistic aggregation between Aβ and other amyloidogenic proteins, such as α-synuclein, which is associated with Parkinson's disease. nih.gov Studies are being designed to explore whether Aβ(33-40) can interact with α-synuclein and potentially contribute to the pathological overlap observed in some neurodegenerative conditions. The presence of Aβ, tau, and α-synuclein in Lewy bodies, the pathological hallmark of Parkinson's disease, highlights the potential for complex interactions between these proteins. mdpi.com
Understanding the interactome of Aβ(33-40) will provide valuable insights into its potential role in disease. This includes identifying its binding partners and elucidating the functional consequences of these interactions, which could reveal novel pathological mechanisms or therapeutic targets.
High-Throughput Screening Approaches for Modulators of Aβ(33-40) Aggregation and Activity
The development of high-throughput screening (HTS) assays is essential for identifying small molecules that can modulate the aggregation and activity of Aβ(33-40). Such screens are crucial for discovering potential therapeutic agents and research tools.
Several HTS methods have been developed for full-length Aβ, which could be adapted for Aβ(33-40). These include assays based on thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich amyloid fibrils. nih.gov Cell-based assays, using genetically engineered cells that report on Aβ aggregation through fluorescent proteins, have also proven effective for screening large compound libraries. researchgate.net For instance, a system where Aβ is fused to green fluorescent protein (GFP) in E. coli allows for the monitoring of aggregation, as aggregated Aβ prevents the proper folding and fluorescence of GFP. researchgate.net
Another innovative approach involves using quantum dot-labeled Aβ nanoprobes in a microliter-scale HTS system, which allows for the imaging and quantification of Aβ aggregation. plos.org This method could be adapted to specifically study Aβ(33-40) aggregation and its inhibition. Furthermore, screening for modulators of Aβ aggregation at the membrane interface is gaining traction, as lipid membranes are known to accelerate amyloid formation. nih.gov
The goal of these HTS campaigns is to identify compounds that can either inhibit the aggregation of Aβ(33-40) or modulate its interaction with other proteins. The identification of such molecules would not only provide potential leads for drug development but also serve as valuable chemical probes to further investigate the biological functions of this specific Aβ fragment.
Table 2: High-Throughput Screening Methods for Amyloid Aggregation
| Screening Method | Principle | Potential for Aβ(33-40) |
| Thioflavin T (ThT) Fluorescence | ThT dye binds to β-sheet structures in amyloid fibrils, leading to a measurable increase in fluorescence. nih.gov | Directly applicable to study Aβ(33-40) fibrillization. |
| Cell-Based Reporter Assays (e.g., GFP-fusion) | Aggregation of an Aβ-reporter fusion protein disrupts the reporter's function (e.g., fluorescence), allowing for screening of inhibitors. researchgate.net | Adaptable by creating a fusion protein with Aβ(33-40). |
| Quantum Dot (QD) Nanoprobes | QD-labeled Aβ allows for sensitive imaging and quantification of aggregation in a microliter format. plos.org | Aβ(33-40) could be labeled with QDs for use in this system. |
| Membrane Interface Assays | Screens for compounds that modulate Aβ aggregation in the presence of lipid vesicles, mimicking the cell membrane environment. nih.gov | Can be used to investigate the specific interaction of Aβ(33-40) with membranes. |
Development of Novel Research Tools and Probes for Aβ(33-40) Detection and Manipulation
Advancing our understanding of Aβ(33-40) requires the development of specific research tools and probes for its detection and manipulation. Currently, a major challenge is the lack of antibodies and other reagents that can specifically recognize Aβ(33-40) without cross-reacting with full-length Aβ or other fragments.
The development of monoclonal antibodies with high specificity for the unique N- and C-termini of Aβ(33-40) is a high priority. These antibodies would be invaluable for a variety of applications, including:
Immunohistochemistry: To visualize the localization of Aβ(33-40) in brain tissue and determine if it co-localizes with amyloid plaques or has a distinct distribution.
ELISA and other immunoassays: To quantify the levels of Aβ(33-40) in biological fluids such as cerebrospinal fluid (CSF) and plasma, which could serve as a potential biomarker.
Immunoprecipitation: To isolate Aβ(33-40) and its interacting partners from complex biological samples.
In addition to antibodies, the development of novel chemical probes is also crucial. This includes fluorescently labeled versions of Aβ(33-40) to study its uptake, trafficking, and aggregation in living cells. Photo-crosslinkable probes could be used to identify direct binding partners of Aβ(33-40) within the cellular environment.
Furthermore, genetic tools are needed to study the production and effects of Aβ(33-40) in cellular and animal models. This could involve creating transgenic animal models that specifically express Aβ(33-40) to investigate its in vivo effects on neuronal function and behavior. antpublisher.com The development of such specific tools will be instrumental in dissecting the precise role of Aβ(33-40) in health and disease.
Q & A
Basic: What is the structural and functional significance of beta-Amyloid (33-40) in Alzheimer’s disease research?
Beta-Amyloid (33-40) is a truncated peptide derived from the amyloid precursor protein (APP), spanning residues 33–40 of the full-length beta-amyloid sequence. Unlike longer fragments (e.g., Aβ1-42), this region lacks the hydrophobic C-terminal domain critical for fibril formation but retains residues implicated in membrane interactions and oligomer stabilization . Its role in Alzheimer’s pathology is debated: while shorter fragments like Aβ33-40 may not form plaques independently, they co-aggregate with longer Aβ species, potentially modulating toxicity or seeding aggregation . Methodologically, synthetic Aβ33-40 is used in in vitro binding assays to study interactions with neuronal receptors (e.g., NMDA or PrP<sup>C</sup>) and lipid membranes .
Advanced: How can researchers design experiments to investigate the role of Aβ33-40 in beta-amyloid turnover kinetics?
Aβ33-40 turnover can be studied using stable isotope labeling kinetic (SILK) techniques , which track peptide synthesis and clearance rates in biological fluids or cell cultures . For in vivo studies, combine SILK with pharmacokinetic modeling to estimate production (kin) and clearance (kout) rates. Key considerations:
- Use isotope-labeled leucine or phenylalanine to trace Aβ33-40 metabolism.
- Pair with mass spectrometry for precise quantification of labeled vs. unlabeled peptides.
- Control for confounding factors like APOE genotype, which influences Aβ clearance .
Recent studies applying this framework to ADNI cohort data revealed altered Aβ33-40 turnover in preclinical Alzheimer’s, suggesting its utility as a dynamic biomarker .
Basic: What experimental models are appropriate for studying Aβ33-40 toxicity?
- Primary neuronal cultures : Expose to synthetic Aβ33-40 oligomers (10–100 µM) and measure synaptic density (e.g., via synaptophysin immunohistochemistry) or calcium dysregulation .
- Transgenic mice : Cross APP/PS1 models with knock-ins expressing truncated Aβ fragments to assess co-aggregation effects.
- Lipid bilayer assays : Use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to quantify Aβ33-40 interactions with membranes, a mechanism linked to pore formation and ion leakage .
Advanced: How do contradictory findings on Aβ33-40 aggregation toxicity inform experimental design?
While extracellular Aβ plaques are hallmark Alzheimer’s lesions, intracellular Aβ33-40 accumulation may precede plaque formation and directly impair proteostasis. For example, Lund University studies found reduced Aβ secretion correlates with intracellular oligomerization and synaptic dysfunction, challenging the dominant amyloid hypothesis . To resolve contradictions:
- Compare intra- vs. extracellular Aβ pools : Use subcellular fractionation followed by ELISA/Western blot.
- Incorporate time-resolved imaging : Track Aβ33-40 aggregation in live neurons via fluorescence lifetime imaging (FLIM) with Congo Red derivatives .
- Model cross-talk with tau : Co-culture Aβ33-40-treated neurons with tau-expressing cells to evaluate cascading pathology .
Basic: What analytical techniques are used to quantify Aβ33-40 in biological samples?
- Immunoassays : ELISA with antibodies specific to Aβ33-40 (e.g., 6E10 for residues 1–16; requires C-terminal epitope validation).
- Mass spectrometry (MS) : LC-MS/MS with tryptic digestion and selected reaction monitoring (SRM) for absolute quantification.
- Aptasensors : Electrochemical or chemiluminescence-based platforms (e.g., inter-CRET aptasensors) enable rapid, low-concentration detection in cerebrospinal fluid (CSF) .
Advanced: How can researchers reconcile discrepancies between Aβ33-40 levels and cognitive outcomes in longitudinal studies?
The WRAP cohort study found Aβ33-40 levels correlate with delayed recall decline in APOEε4 carriers but not non-carriers, highlighting genotype-dependent effects . Methodological strategies:
- Stratify analyses by APOE status and adjust for covariates (e.g., vascular risk factors).
- Use composite cognitive scores (e.g., combining memory and executive function metrics) to capture domain-specific Aβ effects.
- Apply mixed-effects models to distinguish between baseline Aβ levels and rate of accumulation.
Contradictory results may arise from cohort age differences: middle-aged vs. elderly populations show distinct Aβ-cognition trajectories .
Basic: What are the ethical and technical considerations for handling synthetic Aβ33-40 in vitro?
- Toxicity mitigation : Pre-treat peptides with hexafluoroisopropanol (HFIP) to dissolve pre-formed aggregates. Use low concentrations (≤20 µM) to avoid nonspecific cytotoxicity.
- Batch variability : Characterize each peptide lot via HPLC and MALDI-TOF for purity and aggregation state .
- Ethical compliance : Follow institutional biosafety guidelines (e.g., BSL-2 for viral vector-mediated Aβ expression).
Advanced: What mechanisms underlie Aβ33-40 interactions with neuronal receptors, and how can these be experimentally dissected?
Aβ33-40 binds PrP<sup>C</sup>, mGluR5, and α7-nAChR, modulating synaptic plasticity and activating downstream kinases (e.g., Fyn). To investigate:
- Proximity ligation assays (PLA) : Visualize Aβ33-40-receptor complexes in situ.
- Cryo-EM : Resolve structural interfaces of Aβ33-40 bound to receptors .
- Knockdown/knockout models : Compare wild-type vs. receptor-deficient neurons in Aβ33-40-induced toxicity assays.
Basic: How does Aβ33-40 differ from other beta-amyloid fragments (e.g., Aβ1-42) in aggregation propensity?
Aβ33-40 lacks the hydrophobic C-terminal residues (e.g., Ile41, Ala42) critical for cross-β-sheet formation in Aβ1-42 fibrils. Instead, it forms soluble oligomers or co-aggregates with longer Aβ species via hydrophobic residues (e.g., Val36, Gly38). Thioflavin T assays show Aβ33-40 has slower fibrillization kinetics than Aβ1-42 but enhances nucleation when mixed 1:10 .
Advanced: How can computational modeling improve understanding of Aβ33-40’s role in amyloidogenesis?
- Molecular dynamics (MD) simulations : Model Aβ33-40 interactions with lipid bilayers to identify residues driving membrane disruption (e.g., Lys34, Val36) .
- Kinetic network models : Predict aggregation pathways using rate constants derived from experimental data (e.g., circular dichroism, TEM).
- Systems biology approaches : Integrate Aβ33-40 turnover data with transcriptomic/proteomic networks to identify compensatory pathways (e.g., autophagy upregulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
